molecular formula C9H9NS2 B3405933 [3,3'-Bithiophen]-5-ylmethanamine CAS No. 177976-52-2

[3,3'-Bithiophen]-5-ylmethanamine

Cat. No.: B3405933
CAS No.: 177976-52-2
M. Wt: 195.3 g/mol
InChI Key: AXMUFYSHNXIVKX-UHFFFAOYSA-N
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Description

[3,3’-Bithiophen]-5-ylmethanamine is an organic compound that features a bithiophene core with an amine functional group attached to the 5-position of one of the thiophene rings. Thiophene derivatives are known for their aromaticity and stability, making them valuable in various chemical and industrial applications. The presence of the amine group in [3,3’-Bithiophen]-5-ylmethanamine enhances its reactivity and potential for further functionalization.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’-Bithiophen]-5-ylmethanamine typically involves the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the Amine Group: The amine group can be introduced via a nucleophilic substitution reaction. One common method is the reaction of the bithiophene core with a suitable amine precursor under basic conditions.

Industrial Production Methods

In an industrial setting, the production of [3,3’-Bithiophen]-5-ylmethanamine may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [3,3’-Bithiophen]-5-ylmethanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form different reduced products. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The amine group in [3,3’-Bithiophen]-5-ylmethanamine can participate in substitution reactions, allowing for the introduction of various functional groups. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides).

Major Products

    Oxidation: Oxidized derivatives such as sulfoxides and sulfones.

    Reduction: Reduced derivatives such as amines and hydrocarbons.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

[3,3’-Bithiophen]-5-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: [3,3’-Bithiophen]-5-ylmethanamine is used in the production of conductive polymers and materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler aromatic compound with a single thiophene ring.

    Bithiophene: A compound with two thiophene rings but without the amine group.

    Pyrrole: An aromatic compound with a nitrogen atom in the ring, similar in reactivity to thiophene.

Uniqueness

[3,3’-Bithiophen]-5-ylmethanamine is unique due to the presence of both the bithiophene core and the amine functional group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(4-thiophen-3-ylthiophen-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c10-4-9-3-8(6-12-9)7-1-2-11-5-7/h1-3,5-6H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMUFYSHNXIVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CSC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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